molecular formula C21H26N4O2 B5541324 2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole

2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole

Cat. No. B5541324
M. Wt: 366.5 g/mol
InChI Key: IKAVUFDJMTYVCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesizing benzimidazole derivatives, including those similar to the compound , involves intricate organic reactions that yield compounds with neuroleptic, antihypertensive, and antihistaminic activities. These syntheses often entail the construction of the benzimidazole core, followed by the attachment of various substituents to modulate the compound's properties (Strupczewski et al., 1985); (Zarrinmayeh et al., 1998); (Kasuya et al., 1983).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring, with various functional groups attached to this core structure. The specific arrangement and types of these groups can significantly impact the compound's biological activity and pharmacological profile. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate these structures and understand their conformational dynamics (Özbey et al., 1998).

Chemical Reactions and Properties

Benzimidazole compounds undergo a variety of chemical reactions, including halogenation, alkylation, and amination, which allow for the introduction of diverse substituents into the molecule. These reactions are pivotal for tailoring the compound's chemical properties for specific biological targets or pharmacological activities (Abdelhamid et al., 1988).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. These properties are influenced by the compound's molecular structure and substituents (Tapia et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are key factors in the compound's efficacy and safety as a potential pharmacological agent. Studies on benzimidazole derivatives have shown a range of biological activities, influenced by the chemical nature of the substituents attached to the core benzimidazole structure (Rida et al., 1988).

Scientific Research Applications

  • Neuropeptide Y Y1 Receptor Antagonists for Obesity Treatment : Benzimidazole derivatives, including those related to your compound of interest, have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aimed at developing anti-obesity drugs (Zarrinmayeh et al., 1998).

  • Synthesis and Pharmaceutical Applications : Benzimidazole is a widely researched heterocycle utilized in the pharmaceutical industry. Recent developments in the synthesis of benzimidazole derivatives, including environmentally benign methods, have been noted, highlighting their importance in pharmaceutical applications (Mamedov & Zhukova, 2021).

  • H1-Antihistaminic Agents : Some benzimidazole derivatives, particularly those substituted with piperazinyl groups, have been prepared and tested for H1-antihistaminic activity. These compounds have shown potential in this field (Iemura et al., 1986).

  • DNA Detection Probes : Novel benzimidazole derivatives have been synthesized and evaluated as potential fluorescent probes for DNA detection. This indicates their utility in biochemical and genetic research (Perin et al., 2011).

  • Oxidant-Free Synthesis in Chemistry : Research has been conducted on environmentally benign methods for synthesizing benzimidazoles from primary alcohols and benzene-1,2-diamine, suggesting a greener approach in chemical synthesis (Luo et al., 2017).

  • Antibacterial Activities : Some 2-piperidin-4-yl-benzimidazoles exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria, including clinically important strains like enterococci. This positions them as promising candidates for new antibacterial agents (He et al., 2003).

properties

IUPAC Name

[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-13(2)10-16-11-18(27-24-16)21(26)25-9-5-7-15(12-25)20-22-17-8-4-6-14(3)19(17)23-20/h4,6,8,11,13,15H,5,7,9-10,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAVUFDJMTYVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN(C3)C(=O)C4=CC(=NO4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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